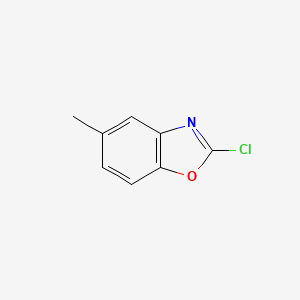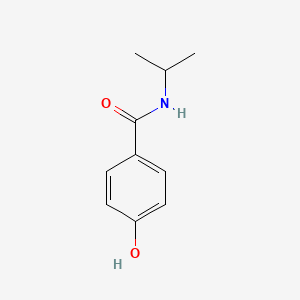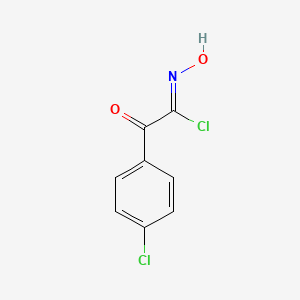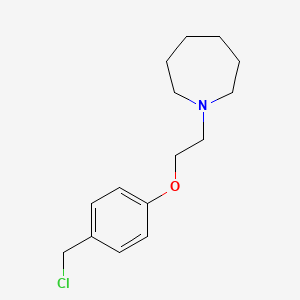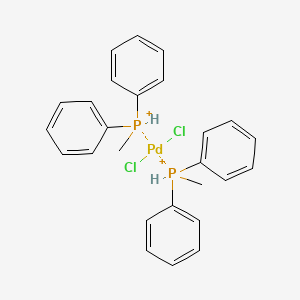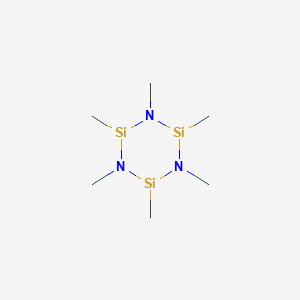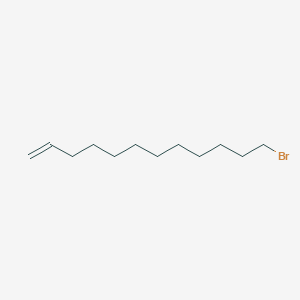
12-Bromododec-1-ene
Descripción general
Descripción
12-Bromododec-1-ene: is an organic compound with the molecular formula C12H23Br and a molecular weight of 247.22 g/mol . It is a brominated alkene, specifically a bromoalkene, characterized by the presence of a bromine atom attached to the twelfth carbon of a dodecene chain. This compound is commonly used in organic synthesis and various industrial applications due to its reactivity and functional group versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 12-Bromododec-1-ene can be synthesized through the bromination of 1-dodecene. The reaction typically involves the addition of bromine (Br2) to 1-dodecene in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out under controlled conditions to ensure selective bromination at the terminal position .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of bromine sources such as N-bromosuccinimide (NBS) in the presence of radical initiators like azobisisobutyronitrile (AIBN) can also be employed to achieve high selectivity and conversion rates .
Análisis De Reacciones Químicas
Types of Reactions: 12-Bromododec-1-ene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form dodec-1-yne.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Addition Reactions: Bromine (Br2), hydrogen bromide (HBr), and other halogenating agents.
Major Products Formed:
Nucleophilic Substitution: Formation of 12-hydroxydodec-1-ene, 12-alkoxydodec-1-ene, or 12-aminododec-1-ene.
Elimination Reactions: Formation of dodec-1-yne.
Addition Reactions: Formation of 12,12-dibromododecane or other halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 12-Bromododec-1-ene is used as an intermediate in the synthesis of various organic compounds, including surfactants, polymers, and pharmaceuticals. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, this compound is used to study the effects of brominated alkenes on cellular processes. It serves as a model compound for investigating the interactions of brominated hydrocarbons with biological membranes and enzymes .
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals, including flame retardants, lubricants, and plasticizers. Its ability to undergo various chemical transformations makes it a versatile compound for industrial applications .
Mecanismo De Acción
The mechanism of action of 12-Bromododec-1-ene involves its reactivity as a bromoalkene. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various functionalized derivatives. The double bond in this compound allows for addition reactions with electrophiles, resulting in the formation of halogenated products .
Molecular Targets and Pathways: In biological systems, this compound can interact with cellular membranes and enzymes, potentially affecting membrane fluidity and enzyme activity. The bromine atom may also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparación Con Compuestos Similares
1-Bromododecane: A saturated brominated hydrocarbon with similar reactivity in nucleophilic substitution reactions.
12-Chlorododec-1-ene: A chlorinated analogue with similar chemical properties but different reactivity due to the presence of chlorine instead of bromine.
12-Iodododec-1-ene: An iodinated analogue with higher reactivity in nucleophilic substitution reactions due to the weaker carbon-iodine bond.
Uniqueness of 12-Bromododec-1-ene: this compound is unique due to its specific reactivity profile, which allows for selective bromination and subsequent functionalization. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial applications .
Propiedades
IUPAC Name |
12-bromododec-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23Br/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2H,1,3-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGYFXNWSWECFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450981 | |
| Record name | 12-bromododec-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99828-63-4 | |
| Record name | 12-bromododec-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


